4-Butoxy-3-methylbenzaldehyde

Übersicht

Beschreibung

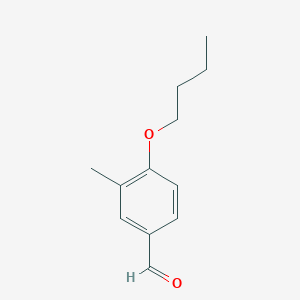

4-Butoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a butoxy group at the fourth position and a methyl group at the third position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 3-methylbenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic systems to enhance reaction efficiency and reduce by-product formation.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methyl groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Butoxy-3-methylbenzoic acid.

Reduction: 4-Butoxy-3-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-Butoxy-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 4-Butoxy-3-methylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The compound’s aromatic ring can undergo electrophilic substitution, where the electron-rich benzene ring reacts with electrophiles to form substituted products.

Vergleich Mit ähnlichen Verbindungen

4-Butoxybenzaldehyde: Lacks the methyl group at the third position.

3-Methylbenzaldehyde: Lacks the butoxy group at the fourth position.

4-Methoxy-3-methylbenzaldehyde: Has a methoxy group instead of a butoxy group.

Uniqueness: 4-Butoxy-3-methylbenzaldehyde is unique due to the presence of both the butoxy and methyl groups, which influence its reactivity and physical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and industrial applications.

Biologische Aktivität

4-Butoxy-3-methylbenzaldehyde, an organic compound with the molecular formula C12H16O2, is a derivative of benzaldehyde characterized by a butoxy group at the para position and a methyl group at the meta position of the benzene ring. This compound has garnered attention for its potential biological activities, particularly in biochemical and pharmacological contexts.

The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its aromatic properties make it suitable for various applications in chemical synthesis, including the production of fragrances and flavoring agents. The synthesis of this compound typically involves standard organic reactions such as alkylation and oxidation processes.

Enzyme Interactions

this compound has been shown to interact with several enzymes involved in oxidative stress response pathways. It specifically affects superoxide dismutases (SOD) and glutathione reductase, which play critical roles in cellular antioxidant defense mechanisms. By binding to these enzymes, the compound can disrupt cellular redox balance, leading to increased oxidative stress within cells .

Cellular Effects

Research indicates that this compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression, which may alter cellular metabolism. In particular, its ability to disrupt antioxidant systems has been linked to increased susceptibility of certain fungal pathogens to antifungal treatments .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve its binding affinity for specific enzymes. This interaction can lead to either inhibition or activation of enzyme activity, thereby influencing metabolic pathways. For instance, its interaction with SOD can result in impaired enzymatic function, contributing to oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antifungal Activity : A study demonstrated that this compound enhances the effectiveness of conventional antifungal agents against resistant fungal strains by compromising their antioxidant defenses .

- Pharmacological Potential : Ongoing research is investigating the compound's potential as a therapeutic agent in treating diseases characterized by oxidative stress and inflammation. Its role in modulating enzyme activity suggests a possible application in conditions such as diabetes and cancer .

- Toxicological Assessments : Toxicological evaluations have indicated that while this compound exhibits beneficial effects at low concentrations, higher doses may lead to cytotoxicity, underscoring the importance of dosage in therapeutic applications .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits superoxide dismutases and glutathione reductase, affecting redox balance |

| Cellular Effects | Alters cell signaling pathways and gene expression; enhances antifungal susceptibility |

| Pharmacological Potential | Investigated for use in treating oxidative stress-related diseases |

| Toxicity Profile | Exhibits cytotoxic effects at high concentrations; requires careful dosage management |

Eigenschaften

IUPAC Name |

4-butoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-11(9-13)8-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWMOBLBJZTDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613834 | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820236-97-3 | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820236-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.